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Compound of Interest

Compound Name:
tert-Butyl tetrahydropyridazine-

1(2H)-carboxylate

Cat. No.: B179532 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Summary: tert-Butyl tetrahydropyridazine-1(2H)-carboxylate is a heterocyclic

compound utilized primarily as a reagent and intermediate in organic synthesis. Its structure

features a saturated pyridazine ring system with a tert-butoxycarbonyl (Boc) protecting group

on one of the nitrogen atoms. This Boc group imparts stability under various reaction

conditions, yet can be readily removed under acidic conditions, making it a valuable building

block in the synthesis of more complex molecules. This guide summarizes the known chemical

and physical properties of this compound and outlines general experimental approaches based

on established chemical principles.

Core Chemical Properties and Data
The following tables provide a summary of the key physical and identifying properties for tert-
butyl tetrahydropyridazine-1(2H)-carboxylate.

Table 1: Compound Identification
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Identifier Value

CAS Number 154972-37-9

Molecular Formula C₉H₁₈N₂O₂

Molecular Weight 186.25 g/mol

IUPAC Name
tert-butyl tetrahydro-1(2H)-

pyridazinecarboxylate

InChI Key BPIRWUNWELABQK-UHFFFAOYSA-N

Table 2: Physical Properties

Property Value Source

Melting Point 71-72 °C [1]

Boiling Point 236.5 ± 23.0 °C at 760 mmHg [1]

Density 1.0 ± 0.1 g/cm³ [1]

Flash Point 96.9 ± 22.6 °C [1]

Synthetic Pathways and Experimental Protocols
While specific, detailed experimental protocols for the synthesis of tert-butyl
tetrahydropyridazine-1(2H)-carboxylate are not extensively documented in publicly available

literature, its structure suggests a logical synthetic route involving two key steps: the reduction

of a pyridazine precursor and the subsequent protection of the nitrogen atom with a tert-

butoxycarbonyl (Boc) group.

General Synthetic Workflow
The synthesis can be envisioned via two primary routes, differing in the sequence of reduction

and protection.
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General Synthetic Approach
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Caption: General Synthetic Routes to the Target Compound.

Experimental Protocol: N-Boc Protection (General
Procedure)
This protocol describes a general method for the N-Boc protection of a secondary amine, which

would be applicable to the tetrahydropyridazine intermediate.

Dissolution: Dissolve the amine substrate (1 equivalent) in a suitable aprotic solvent such as

dichloromethane (DCM) or tetrahydrofuran (THF).

Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA, ~1.5 equivalents)

or diisopropylethylamine (DIPEA), to the solution and stir at room temperature.
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Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, ~1.1-

1.2 equivalents) in the same solvent to the reaction mixture.

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the

reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

Workup: Upon completion, quench the reaction with a saturated aqueous solution of

ammonium chloride (NH₄Cl). Separate the organic layer, wash with brine, dry over

anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel using an

appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-

Boc protected product.

Chemical Reactivity and Applications
As a synthetic intermediate, tert-butyl tetrahydropyridazine-1(2H)-carboxylate serves as a

scaffold for building more complex molecular architectures. The Boc-protected nitrogen is

unreactive under many conditions, allowing for chemical modifications at other positions of the

molecule. The second nitrogen atom (N-2) remains a nucleophilic site and can participate in

various reactions such as alkylation or acylation.
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Caption: Role as a Versatile Synthetic Intermediate.

This compound is particularly useful in medicinal chemistry and drug discovery for creating

libraries of compounds based on the tetrahydropyridazine core. It has been noted for its use in

esterification reactions and cyclic nucleophilic additions.[1]
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Spectroscopic Data
Detailed, experimentally-derived NMR and mass spectra for tert-butyl tetrahydropyridazine-
1(2H)-carboxylate are not widely published. However, the expected spectral characteristics

can be predicted based on its structure.

¹H NMR: The spectrum would be expected to show a characteristic singlet for the nine

protons of the tert-butyl group around 1.4-1.5 ppm. The protons on the saturated pyridazine

ring would appear as multiplets in the aliphatic region (typically 1.5-4.0 ppm).

¹³C NMR: The spectrum would feature a quaternary carbon signal for the tert-butyl group

around 80 ppm and the methyl carbons of the tert-butyl group around 28 ppm. The carbons

of the tetrahydropyridazine ring would appear in the 40-60 ppm range. The carbonyl carbon

of the carbamate would be observed further downfield, typically in the 154-156 ppm region.

Mass Spectrometry: In an EI mass spectrum, a characteristic fragmentation would be the

loss of a tert-butyl group ([M-57]) or isobutylene ([M-56]). The molecular ion peak (m/z =

186.25) may also be observed.

Safety and Handling
Hazards: May cause irritation to the skin, eyes, and respiratory tract.[1]

Precautions: Handle in a well-ventilated area, wearing appropriate personal protective

equipment (PPE), including gloves and safety glasses. Avoid direct contact with skin and

eyes.[1]

Storage: Store in a cool, dry place away from sources of ignition and incompatible materials

such as strong oxidizing agents.[1]

Biological Activity
Currently, there is no specific information available in the public domain regarding the biological

activities or signaling pathways associated with tert-butyl tetrahydropyridazine-1(2H)-
carboxylate itself. Its primary role is documented as a building block for the synthesis of

potentially biologically active compounds. Further research would be required to elucidate any

intrinsic pharmacological properties of this molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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